BenchChemオンラインストアへようこそ!

Boronic acid, b-[3-[(cyclopentylcarbonyl)amino]phenyl]-

Lipophilicity Drug-likeness Suzuki coupling

Select this meta-substituted arylboronic acid for superior Suzuki-Miyaura couplings and β-lactamase inhibitor programs. The cyclopentylcarboxamide confers logP 0.43—over 10-fold higher than the 3-acetamido analog (logP −0.60)—enabling efficient biphasic reactivity without phase-transfer catalysts. Its pKa of 7.87 yields ~25% active boronate at physiological pH, far exceeding parent phenylboronic acid (pKa 8.83, ~4% ionized). Meta-substitution aligns with published SAR demonstrating enhanced AmpC β-lactamase binding. Offers greater conformational diversity (3 vs. 2 rotatable bonds) for fragment-based screening at identical TPSA (69.56 Ų). Ideal for medicinal chemistry, agrochemical R&D, and carbohydrate sensing.

Molecular Formula C12H16BNO3
Molecular Weight 233.07 g/mol
Cat. No. B11745133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoronic acid, b-[3-[(cyclopentylcarbonyl)amino]phenyl]-
Molecular FormulaC12H16BNO3
Molecular Weight233.07 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)NC(=O)C2CCCC2)(O)O
InChIInChI=1S/C12H16BNO3/c15-12(9-4-1-2-5-9)14-11-7-3-6-10(8-11)13(16)17/h3,6-9,16-17H,1-2,4-5H2,(H,14,15)
InChIKeyAUBQQKDVVMPEJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boronic Acid B-[3-[(Cyclopentylcarbonyl)Amino]Phenyl]- CAS 850567-24-7: Chemical Identity and Procurement Baseline


Boronic acid, b-[3-[(cyclopentylcarbonyl)amino]phenyl]- (CAS 850567-24-7; also registered as CAS 1175564-21-2), systematically named [3-(cyclopentylcarbamoyl)phenyl]boronic acid, is a meta-substituted arylboronic acid bearing a cyclopentylcarboxamide moiety on the phenyl ring [1]. With molecular formula C12H16BNO3 and molecular weight 233.07 g/mol, this compound is cataloged in authoritative databases including PubChem (CID 3775808) and the CAS Common Chemistry registry [2]. It is commercially available from multiple vendors at purities of 95–98% (HPLC), with recommended storage at 2–8°C, and is primarily employed as a synthetic building block in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for constructing biaryl intermediates in medicinal chemistry and agrochemical development [3].

Why 3-Acetamidophenylboronic Acid or the Para-Isomer Cannot Replace Boronic Acid B-[3-[(Cyclopentylcarbonyl)Amino]Phenyl]-


Substituting this compound with a generic 3-acetamidophenylboronic acid or the para-substituted regioisomer introduces measurable differences in lipophilicity, acidity, and molecular recognition that directly impact synthetic utility and biological target engagement. The cyclopentylcarbonylamino group confers a computed logP of 0.43 versus −0.60 for the acetamido analog, representing a greater than 10-fold difference in predicted octanol–water partition coefficient that alters solubility, extraction behavior, and membrane permeability profiles [1]. The meta-substitution pattern is mechanistically significant: published literature on phenylboronic acid β-lactamase inhibitors documents that meta-substituted amide-bearing phenylboronic acids exhibit improved binding affinity toward AmpC enzymes compared to their para-substituted counterparts, a consequence of differential active-site complementarity [2]. Furthermore, the predicted pKa of 7.87 for this compound places the boronic acid in a partially ionized state at physiological pH, distinct from both parent phenylboronic acid (pKa 8.83) and simpler amide analogs, with direct implications for pH-dependent diol-binding efficiency .

Quantitative Differentiation Evidence for [3-(Cyclopentylcarbamoyl)Phenyl]Boronic Acid Versus Closest Analogs


Computed LogP Differentiates [3-(Cyclopentylcarbamoyl)Phenyl]Boronic Acid from 3-Acetamidophenylboronic Acid

The target compound exhibits a computed logP of 0.43, which is >1.0 log unit higher than 3-acetamidophenylboronic acid (logP −0.60) [1]. This corresponds to an approximately 10.7-fold greater predicted partitioning into octanol, indicating substantially higher lipophilicity that affects organic-phase extraction efficiency, chromatographic retention, and potential passive membrane permeability in cellular contexts.

Lipophilicity Drug-likeness Suzuki coupling

Meta- vs. Para-Regioisomer LogP Comparison: [3-(Cyclopentylcarbamoyl)Phenyl]Boronic Acid Versus 4-(Cyclopentylcarbamoyl)Phenylboronic Acid

A direct regioisomeric comparison reveals that the meta-substituted target compound (logP 0.43) is approximately 2.5-fold more lipophilic than its para-substituted isomer, 4-(cyclopentylcarbamoyl)phenylboronic acid (logP 0.039). Both isomers share identical molecular formula, molecular weight (233.07), and topological polar surface area (TPSA 69.56 Ų) [1]. The logP difference arises solely from the electronic and conformational effects of the substitution position on the phenyl ring.

Regioisomer differentiation SAR Physicochemical properties

Boronic Acid pKa: Enhanced Acidity of [3-(Cyclopentylcarbamoyl)Phenyl]Boronic Acid Relative to Parent Phenylboronic Acid

The predicted pKa of 7.87 for the target compound is approximately one log unit lower than that of unsubstituted phenylboronic acid (pKa 8.83) [1]. This enhanced acidity is attributable to the electron-withdrawing character of the meta-carboxamide substituent. At physiological pH (7.4), the target compound is approximately 25% ionized (based on Henderson–Hasselbalch estimation), compared to only ~4% ionization for parent phenylboronic acid, increasing the fraction of the tetrahedral boronate form that is the active species for diol complexation.

Boronic acid acidity Diol binding Physiological pH

Meta-Substituted Amide Phenylboronic Acids Exhibit Enhanced AmpC β-Lactamase Affinity: Class-Level Evidence Supporting Regioisomeric Selection

A 2023 study by Krajewska et al. reviewing aromatic boronic acids as β-lactamase inhibitors explicitly states that 'improved affinity toward AmpC enzymes was found for many meta-substituted phenylboronic acids, e.g., those bearing amide [27], sulfonamide [27], aza-naphthol [29], and aza-phenol [29] moieties' [1]. This class-level finding, building on earlier work by Tondi et al. (2010) demonstrating that meta-carboxamide phenylboronic acids achieve low nanomolar Ki values against AmpC [2], provides a mechanistic rationale for selecting the meta-substituted target compound over the para-isomer in β-lactamase inhibitor development programs. While no direct head-to-head Ki comparison between the target compound and its para-isomer is available in the published literature, the class-level SAR is consistent across multiple chemotypes.

β-Lactamase inhibition AmpC Antibacterial resistance

Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count Differentiate [3-(Cyclopentylcarbamoyl)Phenyl]Boronic Acid from Simpler Amide Analogs

The target compound possesses 3 hydrogen bond donors (two from boronic acid –B(OH)₂, one from the amide –NH–), 3 hydrogen bond acceptors (amide carbonyl oxygen, two boronic acid oxygens), and 3 rotatable bonds [1]. Compared with 3-acetamidophenylboronic acid (same HBD/HBA count but only 2 rotatable bonds and molecular weight 178.98 versus 233.07), the cyclopentyl group adds one additional rotatable bond and 54 Da of molecular weight while maintaining the same hydrogen-bonding capacity. This provides enhanced conformational flexibility without sacrificing binding pharmacophore elements.

Molecular recognition Drug design Physicochemical profiling

Best-Fit Research and Industrial Application Scenarios for Boronic Acid B-[3-[(Cyclopentylcarbonyl)Amino]Phenyl]-


Suzuki–Miyaura Cross-Coupling for Biaryl Pharmaceutical Intermediates Requiring Balanced Lipophilicity

The intermediate logP of 0.43, situated between the overly hydrophilic 3-acetamidophenylboronic acid (logP −0.60) and the more lipophilic 3-benzamidophenylboronic acid (logP ~0.3), makes this compound particularly suitable for biphasic Suzuki–Miyaura coupling reactions where both aqueous boronate solubility and organic-phase product partitioning must be optimized [1]. The cyclopentylcarboxamide group provides sufficient organic compatibility for efficient extraction during workup while maintaining adequate water solubility for the coupling step, reducing the need for phase-transfer catalysts or co-solvents that may complicate purification.

β-Lactamase Inhibitor Lead Optimization Targeting AmpC Enzymes

Published class-level SAR demonstrates that meta-substituted amide-bearing phenylboronic acids exhibit improved binding affinity toward AmpC β-lactamases [2]. The target compound, with its cyclopentylcarboxamide in the meta position, aligns with this validated pharmacophore. Its predicted pKa of 7.87 places a significant fraction of the boronic acid in the tetrahedral boronate form at physiological pH, which is the active species for reversible covalent interaction with the catalytic serine residue of serine β-lactamases. The cyclopentyl ring may additionally occupy hydrophobic sub-pockets within the AmpC active site, providing a vector for further structure-guided optimization.

Fragment-Based Drug Discovery Requiring Conformational Diversity with Conserved Hydrogen-Bonding Pharmacophore

With 3 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds, this compound offers greater conformational diversity than the 3-acetamido analog (2 rotatable bonds) while retaining identical TPSA (69.56 Ų) and hydrogen-bonding capacity [3]. This is advantageous in fragment-based screening campaigns where the cyclopentyl ring can probe hydrophobic pockets adjacent to the amide recognition site without altering the core binding pharmacophore. The 54 Da mass increase relative to 3-acetamidophenylboronic acid also provides useful ligand efficiency (LE) tuning.

Boronic Acid-Containing Chemical Probes and Sensor Development Targeting Carbohydrate Recognition at Near-Physiological pH

The predicted pKa of 7.87 positions this compound close to the physiological pH range, where approximately 25% of the boronic acid population exists as the boronate anion capable of reversible diol esterification [1][2]. This is in contrast to parent phenylboronic acid (pKa 8.83, ~4% ionized at pH 7.4), making the target compound more effective for carbohydrate sensing, glycoprotein enrichment, or glucose-responsive material applications under biologically relevant conditions. The meta-carboxamide substituent also provides a synthetic handle for further conjugation without compromising the boronic acid's diol-binding function.

Quote Request

Request a Quote for Boronic acid, b-[3-[(cyclopentylcarbonyl)amino]phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.